(1-(Aminomethyl)cycloheptyl)methanol

Medicinal Chemistry Drug Design Physicochemical Properties

(1-(Aminomethyl)cycloheptyl)methanol (CAS 97564-98-2) is a bifunctional cycloalkane derivative featuring a cycloheptane ring simultaneously substituted with a hydroxymethyl (-CH₂OH) and an aminomethyl (-CH₂NH₂) group at the same ring carbon. With a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol, it belongs to the class of 1,1-disubstituted cycloalkane amino alcohols.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 97564-98-2
Cat. No. B6611865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Aminomethyl)cycloheptyl)methanol
CAS97564-98-2
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(CN)CO
InChIInChI=1S/C9H19NO/c10-7-9(8-11)5-3-1-2-4-6-9/h11H,1-8,10H2
InChIKeyCUSMDAXJTOHSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Aminomethyl)cycloheptyl)methanol CAS 97564-98-2: A 7-Membered Ring Bifunctional Building Block for Medicinal Chemistry


(1-(Aminomethyl)cycloheptyl)methanol (CAS 97564-98-2) is a bifunctional cycloalkane derivative featuring a cycloheptane ring simultaneously substituted with a hydroxymethyl (-CH₂OH) and an aminomethyl (-CH₂NH₂) group at the same ring carbon. With a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol, it belongs to the class of 1,1-disubstituted cycloalkane amino alcohols [1]. This structural motif provides two orthogonal reactive handles (a primary alcohol and a primary amine) on a seven-membered carbocyclic scaffold, distinguishing it from the more common five- and six-membered ring analogs. The compound is commercially available from multiple suppliers at purities typically ≥95%, stored under standard cool, dry conditions, and is primarily utilized as a versatile intermediate in the synthesis of complex heterocycles, chiral ligands, and bioactive small molecules [2].

Why (1-(Aminomethyl)cycloheptyl)methanol Cannot Be Simply Swapped for its Cyclopentyl or Cyclohexyl Analogs


Although the cyclopentyl (CAS 2239-31-8) and cyclohexyl (CAS 2041-57-8) analogs share the same 1,1-disubstituted aminomethyl/hydroxymethyl topology, simple ring-size substitution fails due to quantifiably divergent physicochemical and conformational properties. The cycloheptyl ring imparts higher lipophilicity (LogP ~1.03–1.28 vs. 0.3 for the cyclopentyl analog), increased molecular volume (MW 157.25 vs. 129.20 and 143.23 g/mol), and distinct conformational flexibility arising from the seven-membered ring's pseudorotational landscape [1]. These differences directly impact membrane permeability, target binding pose, and metabolic stability in lead optimization campaigns [2]. Furthermore, the aminomethyl spacer (-CH₂NH₂) of the target compound offers different basicity (pKa) and hydrogen-bonding geometry compared to the directly attached amino group (-NH₂) in (1-aminocycloheptyl)methanol (CAS 814254-62-1), altering reactivity in amide coupling and reductive amination steps critical to library synthesis [3].

Quantitative Differentiation Evidence for (1-(Aminomethyl)cycloheptyl)methanol Against Closest Analogs


Lipophilicity Differentiation: Cycloheptyl vs. Cyclopentyl vs. Cyclohexyl Analogs

The target compound's cycloheptyl scaffold provides a measured LogP of 1.03–1.278, substantially higher than the cyclopentyl analog (LogP 0.3) and intermediate relative to estimated values for the cyclohexyl analog (~0.8) [1]. This lipophilicity gradient maps directly to predicted membrane permeability differences and is a critical parameter for CNS drug design, where LogP values between 1 and 3 are often optimal .

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Flexibility: Rotatable Bond Comparison with (1-Aminocycloheptyl)methanol

The target compound possesses 2 rotatable bonds (the CH₂NH₂ and CH₂OH arms), whereas (1-aminocycloheptyl)methanol (CAS 814254-62-1) has only 1 rotatable bond because its amino group is directly attached to the ring without a methylene spacer [1]. This additional degree of freedom in the target compound allows the amine to sample a wider conformational space, potentially enabling distinct binding interactions with protein targets. The increased rotatable bond count also correlates with improved aqueous solubility, as captured in standard drug-likeness filters (e.g., Veber rules) .

Conformational Analysis Medicinal Chemistry Library Design

Molecular Size and Heavy Atom Count: Differentiating from Smaller-Ring Analogs

The target compound contains 11 heavy atoms (C, N, O), compared to 9 for the cyclopentyl analog and 10 for the cyclohexyl analog [1]. This increased size results in a higher molecular weight (157.25 vs. 129.20 vs. 143.23 g/mol) and larger molecular volume. In fragment-based drug discovery, this places the cycloheptyl analog in a different fragment space, offering a larger, more lipophilic starting point that may provide higher initial binding efficiency for hydrophobic protein pockets [2].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Optimal Research Application Scenarios for (1-(Aminomethyl)cycloheptyl)methanol


CNS-Targeted Lead Optimization Requiring Elevated Lipophilicity

In CNS drug discovery programs where the cyclopentyl analog (LogP 0.3) fails to achieve adequate brain penetration, (1-(aminomethyl)cycloheptyl)methanol's higher LogP (1.03–1.278) positions it within the optimal CNS drug space (LogP 1–3) [1]. Its bifunctional nature allows simultaneous derivatization at both the amine and alcohol positions to rapidly generate focused libraries for blood-brain barrier permeability SAR studies.

Synthesis of Conformationally Diverse Spirocyclic and Fused Heterocycles

The seven-membered ring and geminal disubstitution pattern of (1-(aminomethyl)cycloheptyl)methanol provide a privileged scaffold for constructing spirocyclic and fused-ring systems that are underrepresented in screening libraries [2]. The additional methylene spacer (-CH₂NH₂ vs. -NH₂) offers distinct reactivity in cyclization reactions, enabling access to medium-ring nitrogen heterocycles that are challenging to prepare from smaller-ring analogs.

Fragment Elaboration for Large Hydrophobic Binding Pockets

With 11 heavy atoms and MW 157.25, this compound serves as a higher-molecular-weight fragment starting point compared to the cyclopentyl (9 heavy atoms, MW 129.20) or cyclohexyl (10 heavy atoms, MW 143.23) analogs [3]. It is particularly suited for fragment-growing campaigns targeting deep, lipophilic pockets where the larger cycloheptyl ring can achieve shape complementarity and van der Waals contacts unattainable with smaller rings.

Chiral Ligand and Organocatalyst Precursor Development

The prochiral nature of the geminally disubstituted cycloheptyl core, combined with the two distinct functional handles, makes (1-(aminomethyl)cycloheptyl)methanol a valuable precursor for the synthesis of novel chiral ligands and organocatalysts [4]. The cycloheptyl ring introduces a unique steric environment around the catalytic center not provided by cyclohexyl or cyclopentyl scaffolds, enabling the exploration of new enantioselective transformations.

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